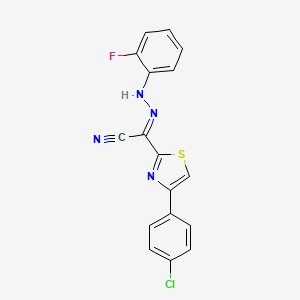

(E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN4S/c18-12-7-5-11(6-8-12)16-10-24-17(21-16)15(9-20)23-22-14-4-2-1-3-13(14)19/h1-8,10,22H/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNNPTCDPKJHDF-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Fluoroanilino Group: The fluoroanilino group is typically attached through an amination reaction.

Formation of the Carboximidoyl Cyanide Group: This group can be introduced through a reaction involving cyanogen bromide and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide have been shown to possess antibacterial and antifungal properties. A study demonstrated that these compounds inhibit the growth of various bacterial strains, including resistant strains, making them promising candidates for antibiotic development .

2. Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A notable study found that similar thiazole compounds effectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

3. Anti-inflammatory Effects

Recent investigations have revealed that (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exhibits anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the modulation of pro-inflammatory cytokine production, providing a basis for its use in treating inflammatory disorders .

Table 1: Biological Activities of Thiazole Derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Korean Chemical Society explored the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds with structural similarities to (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on breast and colon cancer cell lines demonstrated that (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide led to a marked decrease in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound revealed that it significantly decreased levels of TNF-alpha and IL-6 in cultured macrophages exposed to lipopolysaccharides. This finding supports its application in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

*Estimated based on substituent contributions.

†pKa values are predicted for analogs; fluorine’s electronegativity may lower pKa slightly in the target compound.

Key Observations:

Stability and Reactivity

Biological Activity

(E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is essential for its biological activity. The presence of both chlorophenyl and fluorophenyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClF NS |

| Molecular Weight | 325.79 g/mol |

| CAS Number | [Not Provided] |

The biological activity of (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is primarily attributed to its ability to interact with various molecular targets. The cyanide moiety can influence cellular respiration by inhibiting cytochrome c oxidase, leading to cellular hypoxia under certain conditions . Additionally, the thiazole ring can participate in hydrogen bonding and π-π interactions with enzymes or receptors, modulating their activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . These studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro assays have demonstrated that related thiazole compounds exhibit cytotoxic effects against several cancer cell lines.

Case Studies

- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of a series of thiazole derivatives, including our compound of interest. The results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with a notable reduction in biofilm formation .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Synthesis

The synthesis of (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This involves the reaction of appropriate thioketones with substituted hydrazines.

- Introduction of Functional Groups : The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

- Cyanation : The final step involves adding a cyanide group to enhance the compound's biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-4-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide to maximize yield and purity?

- Methodological Answer : Synthesis of thiazole derivatives typically involves multi-step reactions. Key parameters include:

- Solvent : Ethanol or dichloromethane for solubility and stability .

- Temperature : Room temperature to 80°C, depending on the reaction step .

- Catalysts : Use of bases (e.g., KOH) or transition-metal catalysts for condensation reactions .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Example protocol: React 4-chlorophenyl isothiocyanate with 2-fluorophenyl hydrazine in ethanol under reflux for 12 hours, followed by cyanide addition at 0–5°C .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Reaction Temperature | 25–80°C (step-dependent) | |

| Catalyst | KOH or Pd(OAc)₂ |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrazonoyl cyanide geometry .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- X-Ray Crystallography : Use SHELX or ORTEP-III for structure refinement. Anisotropic displacement parameters resolve E/Z isomerism .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and 2-fluorophenyl substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Chlorophenyl Group : The electron-withdrawing Cl enhances electrophilicity at the thiazole ring, facilitating nucleophilic attacks (e.g., SNAr reactions).

- Fluorophenyl Group : Fluorine’s inductive effect stabilizes adjacent negative charges, affecting regioselectivity in cross-coupling reactions .

- Experimental Validation : Compare reaction rates using Hammett plots or DFT calculations to quantify substituent effects .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .

- Twinning : Apply TWIN/BASF commands in SHELX for detwinning. Validate with R₁ and wR₂ convergence metrics .

- Validation Tools : CheckCIF/PLATON to identify outliers in bond lengths/angles .

Q. How can computational methods predict the biological activity of this compound against antimicrobial targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). Focus on thiazole and cyanide moieties as pharmacophores .

- QSAR Models : Train models using descriptors like logP and polar surface area to correlate with experimental MIC values .

- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Data Analysis & Mechanistic Questions

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay results (e.g., IC₅₀ variability)?

- Methodological Answer :

- Outlier Detection : Grubbs’ test to identify anomalous data points.

- Dose-Response Modeling : Nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals for IC₅₀ .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .

Q. What mechanistic pathways explain the compound’s potential herbicidal activity?

- Methodological Answer :

- ROS Generation : Quantify reactive oxygen species (ROS) in plant cells via DCFH-DA assays. Thiazole derivatives often disrupt electron transport chains .

- Enzyme Inhibition : Test inhibition of acetolactate synthase (ALS) using in vitro enzymatic assays. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

Structural & Synthetic Challenges

Q. How can reaction intermediates be trapped to elucidate the mechanism of thiazole ring formation?

- Methodological Answer :

- Low-Temperature Quenching : Halt reactions at -78°C and analyze intermediates via LC-MS .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the thiazole ring .

Q. What crystallographic software settings optimize structure refinement for high thermal motion or low-resolution data?

- Methodological Answer :

- SHELXL Parameters : Increase restraints (ISOR/DFIX) for atoms with high ADPs. Use TWIN/ROTA for pseudo-merohedral twinning .

- WinGX Integration : Combine SHELX output with ORTEP for graphical validation of hydrogen bonding and π-π stacking .

Biological Activity & Applications

Q. Which in vitro assays are most suitable for evaluating anticancer activity of this compound?

- Methodological Answer :

- Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

- Target Validation : Western blotting for caspase-3/9 activation and PARP cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.